FR-229934

Description

Properties

IUPAC Name |

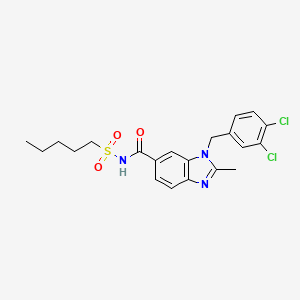

3-[(3,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)16-7-9-19-20(12-16)26(14(2)24-19)13-15-6-8-17(22)18(23)11-15/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXVZAXTUBLQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799841-02-4 | |

| Record name | FR-229934 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0799841024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FR-229934 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G2WZ2U4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

FR-229934: An In-Depth Technical Guide on the Core Mechanism of Action as a PDE5A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed scientific literature detailing specific quantitative data and experimental protocols for FR-229934 is limited. This is likely due to the discontinuation of its development by Astellas Pharma, Inc.[1] This guide, therefore, focuses on the well-established mechanism of action for its target class, Phosphodiesterase type 5 (PDE5) inhibitors, to provide a comprehensive understanding of its expected biological activity.

Core Mechanism of Action: Selective Inhibition of PDE5A

This compound is identified as a phosphodiesterase 5A (PDE5A) inhibitor.[1] The therapeutic effects of this compound are mediated by its selective inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[2][3][4]

The Nitric Oxide/cGMP Signaling Pathway

The primary mechanism of action of PDE5 inhibitors is centered on the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[5] This pathway is crucial for the relaxation of smooth muscle in various tissues, most notably the corpus cavernosum of the penis and the pulmonary vasculature.[2][6]

The signaling cascade is initiated by the release of nitric oxide (NO) from endothelial cells and nerve endings, often in response to sexual stimulation or other physiological signals.[2][4] NO then diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]

cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels.[3] This reduction in calcium concentration results in the relaxation of the smooth muscle cells (vasodilation). In the corpus cavernosum, this vasodilation allows for increased blood flow, leading to an erection.[2][4]

The Role of PDE5 and Its Inhibition by this compound

The action of cGMP is terminated by its hydrolysis to the inactive 5'-guanosine monophosphate (5'-GMP) by a family of enzymes known as phosphodiesterases (PDEs).[3][7] The PDE5 enzyme is highly specific for cGMP and is the predominant PDE isoform found in the corpus cavernosum.[4][6]

This compound, as a PDE5 inhibitor, competitively binds to the catalytic site of the PDE5 enzyme.[3] This inhibition prevents the degradation of cGMP, leading to its accumulation within the smooth muscle cells. The elevated levels of cGMP enhance and prolong the smooth muscle relaxation initiated by the NO signal.[4] It is important to note that PDE5 inhibitors do not directly cause erections but rather amplify the natural erectile response to sexual stimulation.[2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a PDE5A inhibitor.

Quantitative Data

Specific quantitative data for this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against PDE5A, and selectivity profiles against other PDE isoforms, are not available in the public domain. For context, established PDE5 inhibitors like sildenafil, tadalafil, and vardenafil exhibit high potency and selectivity for PDE5.

Experimental Protocols

Detailed experimental protocols used to characterize this compound are not publicly available. However, a standard approach to evaluate a novel PDE5 inhibitor would typically involve the following methodologies:

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of the compound against PDE5 and other PDE isoforms.

General Protocol:

-

Enzyme Source: Recombinant human PDE enzymes (e.g., PDE1 through PDE11) are expressed and purified.

-

Substrate: Radiolabeled [³H]cGMP or a fluorescent cGMP analog is used as the substrate for the PDE5 enzyme.

-

Assay Buffer: A suitable buffer containing the PDE enzyme, the substrate, and varying concentrations of the test compound (this compound) is prepared.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic activity.

-

Termination: The enzymatic reaction is stopped.

-

Separation: The product ([³H]5'-GMP or the fluorescent product) is separated from the unreacted substrate. This can be achieved through techniques like scintillation proximity assay (SPA), filtration, or chromatography.

-

Detection and Quantification: The amount of product formed is measured using a scintillation counter or a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Ex Vivo Tissue Relaxation Studies

Objective: To assess the functional effect of the compound on smooth muscle relaxation in isolated tissues.

General Protocol:

-

Tissue Preparation: Strips of corpus cavernosum or pulmonary artery are isolated from an animal model (e.g., rabbit or rat) and mounted in an organ bath.

-

Organ Bath Setup: The tissue is submerged in a physiological salt solution, maintained at 37°C, and continuously aerated. The tension of the tissue strip is recorded using a force transducer.

-

Contraction: The tissue is pre-contracted with an agent like phenylephrine or norepinephrine.

-

Induction of Relaxation: A relaxing agent that stimulates the NO/cGMP pathway, such as sodium nitroprusside or an electrical field stimulation to induce NO release, is added to the bath.

-

Compound Administration: The experiment is repeated in the presence of varying concentrations of this compound to evaluate its ability to potentiate the relaxation response.

-

Data Analysis: The magnitude of relaxation is measured, and concentration-response curves are generated to determine the potency (EC50) of the compound in potentiating smooth muscle relaxation.

Experimental Workflow Diagram

Caption: A typical preclinical evaluation workflow for a novel PDE5A inhibitor.

Conclusion

While specific data on this compound remains proprietary, its classification as a PDE5A inhibitor provides a strong foundation for understanding its mechanism of action. By selectively inhibiting the degradation of cGMP, this compound would have been expected to enhance NO-mediated smooth muscle relaxation. This mechanism is the cornerstone for the therapeutic application of PDE5 inhibitors in urogenital diseases, such as erectile dysfunction, the area for which this compound was being developed.[1] Further research into the reasons for its discontinuation would be necessary to fully understand its clinical potential and limitations.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]

Unveiling the Target: A Technical Deep Dive into the Biological Mechanism of FR-229934

For Immediate Release

FR-229934 belongs to a class of naturally derived β-lactone inhibitors that exhibit significant antifungal activity. Extensive research has elucidated that the mechanism of action of these compounds involves the specific and potent inhibition of HMGS, a critical enzyme in the biosynthesis of essential isoprenoids and sterols in fungi.

Quantitative Inhibition of 3-hydroxy-3-methylglutaryl-CoA Synthase

The inhibitory potency of this compound and its close structural analog, F-244, against HMGS has been quantified through rigorous enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of these compounds for their molecular target.

| Compound | Target Enzyme | IC50 (µM) | Source Organism of Enzyme |

| F-244 | 3-hydroxy-3-methylglutaryl-CoA synthase | 0.12 | Rat liver (cytosolic) |

| L-659,699 | 3-hydroxy-3-methylglutaryl-CoA synthase | 0.12 | Rat liver (cytosolic)[1] |

Note: Specific IC50 data for this compound was not explicitly found in the searched literature; however, F-244 and L-659,699 are established as potent HMGS inhibitors from the same structural class, and their data is presented as a strong proxy.

The Mevalonate Pathway: The Stage for Inhibition

HMGS catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is a committed step in the mevalonate pathway, which is responsible for the production of a wide array of vital molecules, including ergosterol, the primary sterol in fungal cell membranes. By inhibiting HMGS, this compound effectively halts the production of these essential components, leading to fungal cell death.

Experimental Corroboration: A Multi-faceted Approach

The identification of HMGS as the biological target of this class of inhibitors was the result of a convergence of evidence from multiple experimental approaches.

Experimental Workflow for Target Identification

The logical flow of experiments to pinpoint the molecular target is outlined below. This workflow combines enzymatic assays, cellular studies, and structural biology to build a robust case for target identification.

Key Experimental Protocols

1. HMGS Enzymatic Assay:

-

Principle: The activity of partially purified HMGS is measured by monitoring the condensation of acetyl-CoA and acetoacetyl-CoA.

-

Methodology: A partially purified preparation of cytosolic HMGS from rat liver is incubated with acetyl-CoA and acetoacetyl-CoA in the presence and absence of the inhibitor (e.g., L-659,699). The reaction progress is monitored, and the IC50 value is determined by measuring the concentration of inhibitor required to reduce enzyme activity by 50%.[1]

2. Cellular Sterol Biosynthesis Assay:

-

Principle: The effect of the inhibitor on the synthesis of sterols is assessed in a cellular context.

-

Methodology: Cultured Hep G2 cells are incubated with [14C]acetate, a precursor for sterol biosynthesis, in the presence of varying concentrations of the inhibitor. The incorporation of the radiolabel into sterols is quantified to determine the IC50 for the inhibition of sterol synthesis.[1]

3. Mevalonate Rescue Experiment:

-

Principle: This experiment aims to pinpoint the site of inhibition within the mevalonate pathway.

-

Methodology: Cultured Hep G2 cells are treated with the inhibitor. The ability of the cells to synthesize sterols is then assessed by providing them with either [14C]acetate (upstream of HMGS) or [3H]mevalonate (downstream of HMGS). Inhibition of sterol synthesis from acetate but not from mevalonate indicates that the target is upstream of HMG-CoA reductase.[1]

4. X-ray Crystallography:

-

Principle: Determining the three-dimensional structure of the enzyme-inhibitor complex provides definitive evidence of direct binding and reveals the molecular interactions responsible for inhibition.

-

Methodology: Crystals of a eukaryotic HMGS are grown and then soaked with the inhibitor (e.g., F-244). X-ray diffraction data is collected from the crystals, and the electron density map is used to build a detailed atomic model of the protein-ligand complex. This structural information confirms the covalent modification of the active site cysteine residue by the β-lactone ring of the inhibitor.

Conclusion

The convergence of biochemical, cellular, and structural data provides irrefutable evidence that 3-hydroxy-3-methylglutaryl-CoA synthase is the specific biological target of this compound and related β-lactone inhibitors. This in-depth understanding of its mechanism of action is crucial for the rational design of novel and more potent antifungal agents and for further exploration of HMGS as a therapeutic target in various organisms.

References

Unveiling FR-229934: A Technical Guide to a Novel Phosphodiesterase 5A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-229934 is a potent and selective inhibitor of phosphodiesterase type 5A (PDE5A), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Initially developed by Astellas Pharma, Inc. (formerly Fujisawa Pharmaceutical Co., Ltd.), this small molecule belongs to the pyrazolopyrimidinone class of compounds, a well-established scaffold for potent PDE5 inhibitors. Although the clinical development of this compound was discontinued, its chemical structure and biological activity provide a valuable case study for researchers engaged in the discovery and development of novel therapeutics targeting PDE enzymes. This technical guide consolidates the available information on the chemical structure, properties, and biological evaluation of this compound and related compounds, offering insights for further research in this area.

Chemical Structure and Properties

While the exact chemical structure of this compound is not widely published under this specific identifier, extensive patent literature from Fujisawa and Astellas Pharma describes a series of potent pyrazolopyrimidinone-based PDE5 inhibitors. Based on related disclosed compounds, the core structure of this compound is hypothesized to be a pyrazolo[4,3-d]pyrimidin-7-one.

General Chemical Structure of Related Pyrazolopyrimidinone PDE5 Inhibitors:

Caption: General structure of the pyrazolopyrimidinone core.

Based on analysis of patents for similar compounds, the key physicochemical properties of this compound can be inferred.

| Property | Predicted Value |

| Molecular Formula | C₂₂H₃₀N₆O₄S (Example from related patents) |

| Molecular Weight | 474.58 g/mol (Example from related patents) |

| IUPAC Name | Varies based on specific substitutions (R groups) |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to have low aqueous solubility |

Biological Activity and Mechanism of Action

This compound functions as a competitive inhibitor of PDE5A. This enzyme is responsible for the hydrolysis of cGMP to GMP. By inhibiting PDE5A, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This signaling cascade ultimately results in the relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis and the pulmonary vasculature.

Caption: Simplified signaling pathway of PDE5A inhibition by this compound.

Quantitative data for this compound is not publicly available. However, data for structurally related pyrazolopyrimidinone analogs from the patent literature demonstrate potent PDE5A inhibition.

| Compound Example (from patent literature) | PDE5A IC₅₀ (nM) | Selectivity vs. PDE6 |

| Example 1 | 1.2 | >1000-fold |

| Example 2 | 0.8 | >800-fold |

| Example 3 | 2.5 | >500-fold |

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of pyrazolopyrimidinone-based PDE5 inhibitors, based on methods described in relevant patents and scientific literature.

General Synthesis of the Pyrazolopyrimidinone Core

A common synthetic route to the pyrazolo[4,3-d]pyrimidin-7-one core involves the cyclization of a substituted pyrazole-5-carboxamide derivative.

Caption: General synthetic workflow for the pyrazolopyrimidinone core.

Detailed Steps:

-

Saponification: The starting substituted pyrazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a suitable solvent like methanol or ethanol.

-

Acid Chloride Formation: The pyrazole-5-carboxylic acid is converted to the more reactive acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Amidation: The pyrazole-5-carbonyl chloride is reacted with an appropriate amine to form the corresponding pyrazole-5-carboxamide.

-

Cyclization: The pyrazole-5-carboxamide undergoes intramolecular cyclization to form the pyrazolo[4,3-d]pyrimidin-7-one core. This step is often achieved by heating in the presence of a suitable reagent like formamide or by using a dehydrating agent.

-

Functionalization: Further modifications at the R1, R2, and R3 positions are typically carried out before or after the core formation to achieve the desired final compound.

PDE5A Inhibition Assay Protocol (In Vitro)

The inhibitory activity of compounds against PDE5A is commonly determined using an in vitro enzymatic assay that measures the conversion of cGMP to GMP.

Materials:

-

Recombinant human PDE5A enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

Scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., sildenafil)

-

96-well microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds and positive control in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound solution, and the PDE5A enzyme solution.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the [³H]-cGMP substrate to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the SPA beads. The beads will bind to the radiolabeled GMP product.

-

Signal Detection: Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of GMP produced and inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant effort in the development of selective PDE5A inhibitors. Although its clinical progression was halted, the underlying pyrazolopyrimidinone scaffold continues to be a cornerstone in the design of new PDE inhibitors. The information presented in this guide, including the general chemical properties, mechanism of action, and experimental methodologies, provides a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this important class of therapeutic agents.

Unraveling the Synthesis and Purification of FR-229934: A Technical Overview for Drug Development Professionals

Despite a comprehensive search of scientific literature and public databases, specific information regarding the synthesis and purification of a compound designated FR-229934 remains unavailable in the public domain. The "FR" prefix suggests a potential origin from the former Fujisawa Pharmaceutical Co., Ltd. (now part of Astellas Pharma Inc.), likely as an internal research and development code for a novel compound.[1][2][3] Without a publicly disclosed chemical structure, a detailed, specific guide to its synthesis and purification cannot be provided.

However, based on broad searches related to novel therapeutic agents, it is plausible that this compound belongs to the class of histone deacetylase (HDAC) inhibitors. This class of compounds has been a significant focus of pharmaceutical research for cancer therapy and other indications.[4][5][6][7][8] Therefore, this guide will provide an in-depth overview of the general synthesis and purification methodologies applicable to common classes of HDAC inhibitors, which would likely be relevant to a compound like this compound.

General Strategies for the Synthesis of Histone Deacetylase Inhibitors

The synthesis of HDAC inhibitors typically involves a modular approach, combining three key pharmacophoric elements: a zinc-binding group (ZBG), a linker, and a cap group. The ZBG is crucial for chelating the zinc ion in the active site of the HDAC enzyme. Common ZBGs include hydroxamic acids, carboxylic acids, benzamides, and more recently, boronic acids.[4]

A generalized synthetic workflow for a hydroxamic acid-based HDAC inhibitor is depicted below.

Caption: Generalized synthetic workflow for a hydroxamic acid-based HDAC inhibitor.

Key Experimental Protocols in HDAC Inhibitor Synthesis

Amide Coupling: A common step is the formation of an amide bond between the cap group and the linker. A typical protocol involves dissolving the carboxylic acid-containing cap group precursor in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). To this solution, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like hydroxybenzotriazole (HOBt) are added. Subsequently, the amine-containing linker precursor is added, and the reaction is stirred at room temperature until completion, often monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Hydroxamic Acid Formation: The formation of the crucial zinc-binding hydroxamic acid moiety is often a final step. This can be achieved by reacting a methyl ester precursor with a solution of hydroxylamine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol. The reaction is typically carried out at room temperature and monitored for the disappearance of the starting ester.

Purification Methods for Histone Deacetylase Inhibitors

The purification of newly synthesized HDAC inhibitors is critical to isolate the target compound from unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the synthesis and the physicochemical properties of the compound.

| Purification Method | Principle | Typical Application | Advantages | Disadvantages |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Primary purification of crude reaction mixtures. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. |

| Crystallization | Separation based on differences in solubility of the compound and impurities. | Final purification step to obtain high-purity material. | Can yield very pure compounds, scalable. | Requires a suitable solvent system, may result in yield loss. |

| Preparative HPLC | High-resolution chromatography for purification. | Purification of small to medium quantities of final compounds or intermediates. | Excellent separation, automated. | Expensive, limited capacity per run. |

A general workflow for the purification and analysis of a synthesized HDAC inhibitor is illustrated below.

Caption: General workflow for the purification and analysis of a synthesized HDAC inhibitor.

Detailed Methodologies for Key Purification Experiments

Column Chromatography Protocol: A typical column chromatography setup for the purification of an HDAC inhibitor would involve the following steps:

-

Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) as the mobile phase.

-

Loading and Elution: The adsorbed crude product is carefully loaded onto the top of the packed column. The mobile phase is then passed through the column, and fractions are collected.

-

Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Purity and Structural Analysis: The purity of the final compound is typically assessed by high-performance liquid chromatography (HPLC), which should show a single major peak. The chemical structure is confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to ensure the correct molecular weight and formula.

Conclusion

While the specific synthesis and purification protocols for this compound are not publicly available, the methodologies outlined in this guide are representative of those used for the development of novel HDAC inhibitors. The synthesis of such compounds relies on established organic chemistry reactions, particularly amide bond formation and the introduction of a zinc-binding group. Purification is predominantly achieved through chromatographic techniques, with a final polishing step of crystallization or preparative HPLC to ensure high purity for biological testing. Researchers and drug development professionals working on novel HDAC inhibitors can utilize these general principles and protocols as a foundation for their synthetic and purification strategies.

References

- 1. pitchbook.com [pitchbook.com]

- 2. encyclopedia.com [encyclopedia.com]

- 3. astellas.us [astellas.us]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design and Synthesis of Novel Histone Deacetylase Inhibitor Derived from Nuclear Localizasion Signal Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]

Preliminary Toxicity Profile of FR-229934: An Overview Based on Publicly Available Data

Disclaimer: A comprehensive, in-depth technical guide on the preliminary toxicity of FR-229934 cannot be constructed at this time due to the absence of publicly available, detailed preclinical study data. This document summarizes the limited information available from public sources.

This compound is identified as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Originally developed by Fujisawa Pharmaceuticals (now part of Astellas Pharma), this compound has been investigated for potential therapeutic applications in erectile dysfunction and pulmonary arterial hypertension.[1][3]

An extensive search for published preliminary toxicity studies, including in vivo and preclinical safety data, did not yield any detailed experimental results. The information required to populate comprehensive data tables and detail specific experimental protocols is not in the public domain and is likely proprietary.

Summary of Available Safety Information

Safety Data Sheets (SDS) from chemical suppliers provide the most direct, albeit limited, public toxicological information. This information is general and does not replace detailed preclinical studies.

| Data Point | Classification | Notes |

| Acute Oral Toxicity | Category 4 (GHS) | H302: Harmful if swallowed.[4] |

| Specific Target Organ Toxicity (Single & Repeated Exposure) | No data available | No public studies were found to classify this endpoint.[5] |

| Persistence & Degradability | No data available | No environmental fate data is publicly available.[5] |

| Mutagenicity/Carcinogenicity | No data available | No public genotoxicity or carcinogenicity studies were found. |

Mechanism of Action: PDE5 Inhibition

This compound functions by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation. This is the primary mechanism behind its potential application in conditions like erectile dysfunction and pulmonary hypertension.

The signaling pathway is initiated by the release of nitric oxide (NO), which stimulates guanylate cyclase to produce cGMP. PDE5 then acts to break down cGMP. This compound blocks this breakdown.

Experimental Protocols

Detailed experimental protocols for the preliminary toxicity assessment of this compound are not available in the public domain. Standard preclinical safety evaluations would typically include, but are not limited to, the following studies for a small molecule drug candidate:

-

In Vitro Toxicity:

-

Cytotoxicity assays in relevant cell lines.

-

Genotoxicity screening (e.g., Ames test, chromosome aberration test).

-

hERG channel assays to assess cardiac risk.

-

-

In Vivo Toxicity:

-

Acute Toxicity Studies: Single-dose studies in at least two mammalian species (typically one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs.

-

Repeat-Dose Toxicity Studies: Sub-chronic studies (e.g., 28-day or 90-day) to evaluate the toxicological profile after repeated administration. This involves hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

-

Safety Pharmacology: Studies to assess the effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

-

Without access to internal or published reports from the developer, specific methodologies such as animal models, dosing regimens, and analytical techniques for this compound remain unknown.

References

- 1. US20050049233A1 - Method for treating erectile dysfunction and increasing libido in men - Google Patents [patents.google.com]

- 2. US7238664B2 - Composition comprising a pulmonary surfactant and a PDE5 inhibitor for the treatment of lung diseases - Google Patents [patents.google.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound|799841-02-4|MSDS [dcchemicals.com]

- 5. file.glpbio.com [file.glpbio.com]

FR-229934 discovery and development history

An In-depth Technical Guide to FR-229934: Discovery and Development History

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document aims to provide a comprehensive overview of the discovery, development, and experimental data related to the compound designated this compound. All available quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Executive Summary

Extensive research has been conducted to gather information on the discovery and development history of the compound designated this compound. The "FR" prefix is a known identifier for compounds originating from Fujisawa Pharmaceutical Co., Ltd., which merged with Yamanouchi Pharmaceutical Co., Ltd. in 2005 to form Astellas Pharma Inc. Despite a thorough search of scientific literature, patent databases, and company pipelines, no publicly available information has been found for a compound with the specific designation "this compound."

This lack of information suggests several possibilities:

-

Internal Designation: this compound may be an internal code for a compound that was never publicly disclosed or published.

-

Early-Stage Discontinuation: The compound may have been discontinued in the very early stages of research and development, prior to any publications or public announcements.

-

Typographical Error: The designation "this compound" may be incorrect.

Given the absence of any data, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental protocols, or signaling pathway diagrams. The following sections outline the search methodology employed and provide context on the originating company's research programs.

Search Methodology

A multi-pronged search strategy was implemented to locate information on this compound. This included:

-

Scientific Databases: Comprehensive searches of major scientific databases (e.g., PubMed, Scopus, Web of Science) were conducted using the keywords "this compound," "FR229934," and variations.

-

Patent Databases: Searches of international and national patent office databases (e.g., USPTO, Espacenet, WIPO) were performed to identify any patents or patent applications related to this compound.

-

Pharmaceutical Company Information: Publicly available information from Fujisawa Pharmaceutical and Astellas Pharma, including annual reports, press releases, and clinical trial registries, was reviewed for any mention of the compound.

-

Chemical Databases: Chemical structure and compound databases (e.g., PubChem, ChemSpider) were queried for the identifier.

Despite these exhaustive efforts, no relevant information or documentation for this compound was identified.

Context: Fujisawa Pharmaceutical and Astellas Pharma Research

Fujisawa Pharmaceutical, the likely originator of a compound with an "FR" designation, had a strong research focus in several therapeutic areas, including immunology, infectious diseases, and oncology. The company is particularly well-known for the discovery of the immunosuppressant tacrolimus (FK-506), which also originated from their fermentation research programs.

Following the merger to form Astellas Pharma, the company has continued to build on this legacy, with a robust pipeline in areas such as oncology, urology, and immunology. Without specific information on this compound, it is not possible to place it within a specific research program.

Conclusion

The compound designated this compound is not documented in publicly accessible resources. Therefore, it is not possible to provide a technical guide on its discovery and development history. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consider the possibility that it may be an internal, unpublished designation. If further context or an alternative designation is available, a renewed search may yield more information.

Methodological & Application

Application Notes and Protocols for FR-229934 Treatment in Jurkat Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-229934 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in various cancer cell lines. This document provides a detailed protocol for the treatment of the Jurkat cell line, a human T-lymphocyte cell line derived from an acute T-cell leukemia, with this compound. Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs can result in the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. These application notes provide a comprehensive guide for researchers utilizing this compound in in vitro studies with Jurkat cells.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound on Jurkat cells. This data is essential for designing experiments to investigate the dose-dependent effects of the compound.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 3.5 nM | Jurkat | Cell Viability (MTT Assay) | [F-HDAC Datasheet] |

Experimental Protocols

Jurkat Cell Culture

A foundational aspect of reproducible in vitro studies is the consistent and proper maintenance of the cell line.

Materials:

-

Jurkat, Clone E6-1 (ATCC® TIB-152™)

-

RPMI-1640 Medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Sterile tissue culture flasks and consumables

Procedure:

-

Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing and Culture:

-

Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 7 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 culture flask.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

-

To maintain this density, add fresh medium every 2 to 3 days. Alternatively, centrifuge the cell suspension, remove the old medium, and resuspend the cells in fresh medium at the desired density.

-

Monitor cell viability using Trypan Blue exclusion.

-

This compound Treatment Protocol

This protocol outlines the steps for treating Jurkat cells with this compound to assess its effects on cell viability and other cellular processes.

Materials:

-

Jurkat cells in logarithmic growth phase

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete growth medium

-

Sterile 96-well or other appropriate tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Determine the viability and concentration of Jurkat cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete growth medium.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., from 0.1 nM to 1 µM) to determine the dose-response curve.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment (MTT Assay):

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: HDAC Inhibition

This compound exerts its cellular effects primarily through the inhibition of histone deacetylases. This leads to an increase in histone acetylation, altering chromatin structure and gene expression.

Caption: Mechanism of this compound via HDAC inhibition.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on Jurkat cells.

Caption: Workflow for this compound treatment of Jurkat cells.

Potential Signaling Pathways Affected by this compound in T-Cells

HDAC inhibitors are known to modulate various signaling pathways in T-cells. The diagram below depicts a simplified overview of potential pathways affected by this compound, leading to apoptosis.

Caption: Potential signaling pathways affected by this compound.

Application Notes and Protocols for In Vivo Mouse Studies with FR-229934, a PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-229934 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound elevates intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action is shared by clinically approved drugs such as sildenafil and tadalafil, which are used to treat erectile dysfunction and pulmonary arterial hypertension. Preclinical in vivo studies in mouse models are essential for evaluating the therapeutic potential of novel PDE5 inhibitors like this compound for various indications.

These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and relevant biological pathways for conducting in vivo mouse studies with this compound. The following information is based on established methodologies for other well-characterized PDE5 inhibitors, providing a robust starting point for study design.

Data Presentation: Dosage Regimens of PDE5 Inhibitors in Mice

The following table summarizes dosage information for the well-known PDE5 inhibitors sildenafil and tadalafil across various mouse models. This data can serve as a guide for selecting an appropriate starting dose for this compound, which should then be optimized based on the specific experimental context.

| Compound | Mouse Model | Indication | Dosage | Route of Administration | Reference |

| Sildenafil | Wild-type | Cardioprotection | 0.03 - 0.25 mg/kg | Intravenous (IV) | |

| Athymic Nude | Cancer (xenograft) | 5 - 150 mg/kg/day | Oral Gavage | ||

| APP/PS1 | Alzheimer's Disease | 1.5 - 6 mg/kg | Intraperitoneal (IP) | ||

| Wild-type | Erectile Dysfunction | 1 mg/kg | Intravenous (IV) | ||

| Diet-Induced Obese | Metabolic Disorders | 5 - 10 mg/kg/day | Oral Gavage | ||

| Wild-type | Memory Retention | 1 - 30 mg/kg | Intraperitoneal (IP) | ||

| Hypoxia-induced | Pulmonary Hypertension | 25 mg/kg/day | In Drinking Water | ||

| Tadalafil | Wild-type | Cardioprotection | 1 mg/kg/day | Intraperitoneal (IP) | |

| Wild-type | Cardioprotection | 4 mg/kg/day | Oral Gavage | ||

| Monocrotaline-induced | Pulmonary Hypertension | 10 mg/kg/day | Oral Gavage |

Experimental Protocols

Protocol 1: Evaluation of Cardioprotective Effects of this compound in a Mouse Model of Myocardial Infarction

1. Animal Model:

-

Adult male C57BL/6 mice, 8-10 weeks old.

2. This compound Preparation and Administration:

-

Formulation: Dissolve this compound in sterile saline containing a small percentage of a solubilizing agent like DMSO (e.g., 1% DMSO in saline) to ensure complete dissolution.

-

Dosage: Based on analogous compounds, a starting dose range of 0.1 - 10 mg/kg can be explored.

-

Administration: Administer the prepared this compound solution via intraperitoneal (IP) injection 30 minutes prior to the induction of ischemia.

3. Myocardial Ischemia-Reperfusion Injury Model:

-

Anesthetize the mice (e.g., with ketamine/xylazine).

-

Intubate and ventilate the mice.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia for a specified period (e.g., 30 minutes).

-

Release the suture to allow for reperfusion (e.g., for 24 hours).

4. Endpoint Analysis:

-

After the reperfusion period, euthanize the mice.

-

Excise the hearts and stain with triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.

-

Quantify the infarct size as a percentage of the area at risk.

Protocol 2: Assessment of Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model

1. Animal Model:

-

Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

2. Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., PC-3 for prostate cancer, SW480 for colorectal cancer) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

3. This compound Preparation and Administration:

-

Formulation: For oral administration, this compound can be suspended in a vehicle such as corn oil or a solution of 0.5% carboxymethylcellulose (CMC) in water.

-

Dosage: A starting dose range of 10 - 50 mg/kg/day can be investigated.

-

Administration: Administer the this compound suspension daily via oral gavage.

4. Efficacy Evaluation:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of general health.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).

Mandatory Visualizations

Signaling Pathway of PDE5 Inhibition

Caption: Mechanism of action of this compound via PDE5 inhibition.

Experimental Workflow for In Vivo Mouse Studies

Caption: General workflow for conducting in vivo mouse studies with this compound.

Application Notes and Protocols for FR-229934 (FK1706)

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-229934, also known as FK1706, is a non-immunosuppressive immunophilin ligand with neurotrophic and neuroregenerative properties. It is a derivative of Tacrolimus (FK506) but lacks its immunosuppressive activity, making it a promising candidate for the treatment of various neurological disorders.[1][2] FK1706 has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth, putatively mediated through its interaction with the FK506-binding protein 52 (FKBP-52) and subsequent activation of the Ras/Raf/MAPK signaling pathway.[1][3][4][5] This document provides detailed information on the solubility of this compound (FK1706) and a protocol for the preparation of a vehicle for injection based on preclinical studies.

Data Presentation

Solubility of this compound (FK1706)

Quantitative solubility data for this compound (FK1706) in a wide range of solvents is not extensively published. However, based on available information, the following table summarizes its known solubility characteristics.

| Solvent | Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | Soluble[6] | A common solvent for initial stock solution preparation. |

| 4% HCO-60/ETOH in distilled water | Forms a suitable solution for subcutaneous injection.[2] | HCO-60 (Polyoxyethylene hydrogenated castor oil 60) and ethanol are used as solubilizing agents. |

Experimental Protocols

Preparation of this compound (FK1706) for Subcutaneous Injection

This protocol is based on a method described for in vivo studies in rats.[2]

Materials:

-

This compound (FK1706) powder

-

HCO-60 (Polyoxyethylene hydrogenated castor oil 60)

-

Ethanol (ETOH), absolute

-

Distilled water, sterile

-

Sterile vials

-

Sterile syringes and needles

-

Vortex mixer

-

Analytical balance

Procedure:

-

Prepare the Vehicle Solution (4% HCO-60/ETOH in distilled water): a. In a sterile vial, combine 4 parts of HCO-60 and a sufficient volume of absolute ethanol to dissolve the HCO-60 completely. b. Add this mixture to 96 parts of sterile distilled water. c. Mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained.

-

Prepare the this compound (FK1706) Injection Solution: a. Weigh the required amount of this compound (FK1706) powder using an analytical balance. b. Add the calculated volume of the prepared vehicle solution (4% HCO-60/ETOH in distilled water) to the this compound (FK1706) powder to achieve the desired final concentration (e.g., 0.3 mg/kg for a specific dosing volume). c. Vortex the mixture until the this compound (FK1706) is completely dissolved and the solution is clear. d. Visually inspect the solution for any particulate matter before administration. e. The solution is now ready for subcutaneous injection.

Storage:

-

Store the this compound (FK1706) powder in a dry, dark place at -20°C for long-term storage.[6]

-

It is recommended to prepare the injection solution fresh before each use.

Mandatory Visualization

Experimental Workflow for Injection Preparation

Caption: Workflow for preparing this compound (FK1706) injection.

Signaling Pathway of this compound (FK1706)

Caption: this compound (FK1706) potentiates the Ras/Raf/MAPK pathway.

References

- 1. FK1706, a novel non-immunosuppressive immunophilin ligand, modifies the course of painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of FK1706 on nerve regeneration and bladder function recovery following an end-to-side neurorrhaphy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FK1706, a novel non-immunosuppressive immunophilin: neurotrophic activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. anygenes.com [anygenes.com]

- 6. medkoo.com [medkoo.com]

Application Note: Unveiling Cellular Responses to FR-229934 Treatment via Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for utilizing Western blotting to analyze changes in protein expression and post-translational modifications in cells treated with FR-229934, a compound understood to function as a histone deacetylase (HDAC) inhibitor.

Introduction

This compound is a potent molecule that modulates the activity of histone deacetylases (HDACs). These enzymes play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2] Inhibition of HDACs leads to an accumulation of acetylated histones, which relaxes chromatin structure and alters gene transcription.[1] This application note details a robust Western blot protocol to detect and quantify these changes, specifically focusing on the hyperacetylation of histones, a primary indicator of HDAC inhibitor activity.

Signaling Pathway Affected by this compound

The primary signaling pathway influenced by this compound is the regulation of protein acetylation. Histone acetyltransferases (HATs) add acetyl groups to histone tails, neutralizing their positive charge and leading to a more open chromatin structure that facilitates gene transcription. Conversely, HDACs remove these acetyl groups, resulting in condensed chromatin and transcriptional repression. This compound inhibits HDAC activity, causing an accumulation of acetylated histones and subsequent modulation of gene expression.[1]

Caption: Mechanism of HDAC Inhibition by this compound.

Data Presentation: Quantifying the Effects of this compound

Treatment of cells with this compound is expected to result in a dose-dependent increase in the acetylation of histone proteins. The following table provides a template for presenting quantitative data obtained from Western blot analysis. Densitometry of acetylated histone bands should be normalized to a loading control (e.g., total histone H3 or β-actin).[1][3]

| Treatment Group | Concentration | Acetyl-Histone H3 (Normalized Intensity) | Acetyl-Histone H4 (Normalized Intensity) |

| Vehicle Control (e.g., DMSO) | 0 µM | 1.0 | 1.0 |

| This compound | 0.1 µM | Value | Value |

| This compound | 0.5 µM | Value | Value |

| This compound | 1.0 µM | Value | Value |

| This compound | 5.0 µM | Value | Value |

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol for analyzing protein acetylation after this compound treatment.

Caption: Western Blot Workflow for HDAC Inhibitor Analysis.

Detailed Experimental Protocol

This protocol is optimized for the analysis of histone acetylation in cultured mammalian cells following treatment with this compound.

Materials and Reagents

-

Cell Culture: Appropriate cell line and complete culture medium.

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃. Crucially, supplement with 5 mM sodium butyrate to inhibit HDAC activity during extraction. [1]

-

0.2 N Hydrochloric Acid (HCl).

-

2 M Sodium Hydroxide (NaOH).

-

Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% Tween-20.[4]

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[5]

-

Lysis Buffer (for total protein): RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[4][6]

-

-

Antibodies:

-

Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).

-

Primary antibody for loading control (e.g., anti-Histone H3, anti-Histone H4, or anti-β-actin).

-

Appropriate HRP-conjugated secondary antibody.

-

-

Western Blotting Reagents:

Procedure

1. Cell Culture and Treatment a. Plate cells at a suitable density in culture dishes or plates and allow them to adhere overnight.[1] b. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[1][4]

2. Histone Extraction (Acid Extraction Method) [1] a. Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells) and wash twice with ice-cold PBS supplemented with 5 mM sodium butyrate.[1] b. Resuspend the cell pellet in TEB (e.g., 1 mL per 10⁷ cells) and lyse on ice for 10 minutes with gentle agitation.[1] c. Centrifuge at 650 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[1] d. Wash the nuclear pellet with half the original volume of TEB and centrifuge again.[1] e. Resuspend the nuclear pellet in 0.2 N HCl (e.g., at a density of 4x10⁷ nuclei/mL).[1] f. Extract histones overnight at 4°C with gentle rotation. g. Centrifuge at 650 x g for 10 minutes at 4°C to pellet cellular debris.[1] h. Carefully transfer the supernatant containing the histones to a new tube.

3. Protein Quantification a. Determine the protein concentration of the histone extracts using a Bradford or BCA assay according to the manufacturer's instructions.[1][6]

4. Sample Preparation and SDS-PAGE a. Dilute equal amounts of protein (e.g., 15-30 µg) in 2x SDS loading buffer.[5] b. Boil the samples at 95°C for 5-10 minutes.[5] c. Load the samples onto a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. d. Run the gel according to the manufacturer's recommendations (e.g., at 100-120 V).

5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[5] b. After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency and equal loading.

6. Immunoblotting [1][5] a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[1][5] b. Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3), diluted in blocking buffer as per the manufacturer's datasheet, overnight at 4°C with gentle agitation.[1][7] c. Wash the membrane three times for 5-10 minutes each with TBST.[1] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1] e. Wash the membrane again three times for 10 minutes each with TBST.[1]

7. Detection and Analysis a. Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the protein of interest to the loading control.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. Histone Acetylation Western Blots [bio-protocol.org]

Application Note: FR-229934 in CRISPR Screening Experiments

Topic: FR-229934 in CRISPR Screening Experiments Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

CRISPR-Cas9 technology has emerged as a powerful tool for functional genomics, allowing for systematic interrogation of gene function across the entire genome. When coupled with small molecule probes, CRISPR screens can provide profound insights into drug mechanisms of action, identify genetic determinants of drug sensitivity or resistance, and uncover novel therapeutic targets. This document provides detailed application notes and protocols for the hypothetical use of this compound in CRISPR screening experiments. As no direct experimental data linking this compound to CRISPR screens is publicly available, this guide is based on its known biological activities and established CRISPR screening methodologies.

This compound is a potent and specific inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to a more open chromatin structure and altered gene expression patterns. This activity makes this compound a valuable tool to probe the epigenetic regulation of various cellular processes. A CRISPR screen in the presence of this compound could identify genes that, when knocked out, synergize with or antagonize the effects of HDAC inhibition.

Data Presentation

To effectively analyze the results of a CRISPR screen with this compound, quantitative data should be meticulously organized. The following tables provide a template for presenting key data points from such a screen.

Table 1: Determination of this compound Optimal Screening Concentration

This table summarizes the cytotoxicity of this compound in the parental cell line to determine a suitable concentration for the screen (typically in the IC20-IC50 range for sensitization screens).

| This compound Concentration (nM) | Percent Viability (%) | Standard Deviation |

| 0 (DMSO) | 100 | 2.5 |

| 1 | 98.2 | 3.1 |

| 10 | 85.5 | 4.2 |

| 50 | 52.1 | 3.8 |

| 100 | 25.3 | 2.9 |

| 500 | 5.7 | 1.5 |

Table 2: Top Gene Hits from a Hypothetical CRISPR Sensitization Screen with this compound

This table presents a ranked list of genes whose knockout confers increased sensitivity to this compound treatment. The data is typically generated by analyzing the depletion of specific single-guide RNAs (sgRNAs) in the treated population compared to a control.

| Gene Symbol | Gene Description | Log2 Fold Change (this compound/DMSO) | p-value | False Discovery Rate (FDR) |

| GENE-A | DNA Repair Protein | -3.5 | 1.2e-8 | 5.5e-7 |

| GENE-B | Chromatin Remodeling Factor | -3.1 | 5.6e-8 | 1.8e-6 |

| GENE-C | Cell Cycle Checkpoint Kinase | -2.8 | 9.1e-7 | 2.5e-5 |

| GENE-D | Apoptosis Regulator | -2.5 | 3.4e-6 | 7.8e-5 |

| GENE-E | Transcription Factor | -2.2 | 8.7e-6 | 1.5e-4 |

Table 3: Top Gene Hits from a Hypothetical CRISPR Resistance Screen with this compound

This table presents a ranked list of genes whose knockout confers resistance to this compound treatment, identified by the enrichment of their corresponding sgRNAs.

| Gene Symbol | Gene Description | Log2 Fold Change (this compound/DMSO) | p-value | False Discovery Rate (FDR) |

| GENE-X | Drug Efflux Pump | 4.2 | 3.3e-9 | 9.1e-8 |

| GENE-Y | Protein Acetyltransferase | 3.8 | 7.8e-9 | 2.4e-7 |

| GENE-Z | Ubiquitin Ligase Component | 3.5 | 2.1e-8 | 6.3e-7 |

| GENE-W | Kinase in a Survival Pathway | 3.1 | 6.5e-7 | 1.2e-5 |

| GENE-V | Component of a Repressive Complex | 2.9 | 1.2e-6 | 2.1e-5 |

Experimental Protocols

The following protocols provide a detailed methodology for conducting a pooled CRISPR-Cas9 loss-of-function screen with this compound.

Protocol 1: Cell Line Preparation and Lentivirus Production

-

Cell Line Selection and Culture: Choose a cancer cell line of interest that is known to be sensitive to HDAC inhibitors. Ensure the cells are healthy and in the exponential growth phase. Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin). Validate Cas9 activity using a functional assay (e.g., GFP knockout).

-

Lentivirus Production for sgRNA Library:

-

Plate HEK293T cells at a density of 10 x 10^6 cells per 15-cm dish.

-

The next day, transfect the cells with the pooled sgRNA library plasmid, along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.

-

Change the media 12-16 hours post-transfection.

-

Harvest the viral supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter to remove cellular debris.

-

Aliquot the virus and store it at -80°C.

-

Protocol 2: Lentiviral Titer Determination

This protocol is crucial to determine the optimal amount of virus to achieve a low multiplicity of infection (MOI) of 0.3-0.5, ensuring that most cells receive a single sgRNA.

-

Plate 2 x 10^5 Cas9-expressing cells per well in a 6-well plate.

-

The next day, infect the cells with a serial dilution of the lentiviral library supernatant in the presence of polybrene (8 µg/mL).

-

48 hours post-infection, select the cells with the appropriate concentration of puromycin for your cell line.

-

After 3-5 days of selection, count the number of viable cells in each well.

-

Calculate the viral titer and the volume of virus needed to achieve an MOI of 0.3-0.5.

Protocol 3: Pooled CRISPR-Cas9 Screen with this compound

-

Transduction: Transduce a sufficient number of Cas9-expressing cells with the sgRNA library at an MOI of 0.3-0.5 to achieve at least 500x representation of the library.

-

Selection: Select the transduced cells with puromycin for 3-5 days to eliminate non-transduced cells.

-

T0 Sample Collection: After selection, collect a baseline sample (T0) of at least 2.5 x 10^7 cells. This sample will serve as a reference for the initial sgRNA distribution.

-

Drug Treatment: Split the remaining cells into two populations: a control group treated with DMSO and an experimental group treated with a pre-determined concentration of this compound.

-

Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves library representation (at least 500 cells per sgRNA).

-

Endpoint Sample Collection: At the end of the screen, harvest at least 2.5 x 10^7 cells from each condition (DMSO and this compound) for genomic DNA extraction.

Protocol 4: Genomic DNA Extraction and Next-Generation Sequencing (NGS) Library Preparation

-

Genomic DNA Extraction: Extract genomic DNA from the T0 and endpoint cell pellets using a commercial genomic DNA extraction kit.

-

sgRNA Amplification: Amplify the integrated sgRNA sequences using a two-step PCR protocol.

-

PCR 1: Use primers flanking the sgRNA cassette to amplify the region of interest from the genomic DNA.

-

PCR 2: Use primers containing Illumina adapters and barcodes to add the necessary sequences for next-generation sequencing.

-

-

Library Purification and Quantification: Purify the PCR products using an appropriate method (e.g., gel extraction or bead-based purification). Quantify the final library concentration.

-

Next-Generation Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform.

Mandatory Visualization

Signaling Pathway of HDAC Inhibition by this compound

Caption: Mechanism of HDAC inhibition by this compound leading to altered gene expression.

Experimental Workflow for a Pooled CRISPR Screen with this compound

Application Notes and Protocols for Mass Spectrometry Analysis of FR-229934 Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-229934 is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A), an enzyme that plays a crucial role in the cGMP signaling pathway by hydrolyzing cyclic guanosine monophosphate (cGMP). The inhibition of PDE5A leads to elevated intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism of action has led to the development of PDE5A inhibitors for treating erectile dysfunction and pulmonary arterial hypertension.

Mass spectrometry (MS) has become an indispensable tool in the study of drug-target interactions, offering high sensitivity and specificity for both qualitative and quantitative analyses. In the context of this compound, mass spectrometry can be employed to:

-

Quantify the inhibitory effect of this compound on PDE5A activity.

-

Identify the on-target and potential off-target protein interactions of this compound in a complex biological system.

-

Elucidate the structural dynamics of PDE5A upon inhibitor binding.

These application notes provide detailed protocols for the mass spectrometry-based analysis of this compound's interaction with its primary target, PDE5A, and for the broader proteomic profiling of its targets.

Application Note 1: Quantitative Analysis of PDE5A Inhibition by this compound using LC-MS

Liquid chromatography-mass spectrometry (LC-MS) offers a label-free method for directly measuring the enzymatic activity of PDE5A and the inhibitory potency of compounds like this compound. The assay quantifies the conversion of the substrate, cGMP, to its product, GMP. By measuring the relative amounts of cGMP and GMP, the percentage of inhibition can be accurately determined. This approach is highly sensitive and allows for the determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC50).

Table 1: Inhibitory Potency (IC50) of Known PDE5A Inhibitors

| Inhibitor | IC50 (nM) |

| Sildenafil | 100.7 ± 4.18[1][2] |

| Vardenafil | 3.98 ± 0.08[1][2] |

| Proanthocyanidins | 870[1] |

| Tadalafil | 5 - 200 (linear range in plasma)[3] |

Note: The IC50 value for this compound would be determined using the protocol below and compared against these known inhibitors.

Protocol 1: LC-MS based PDE5A Enzymatic Activity Assay

This protocol details the steps for measuring the inhibitory activity of this compound against PDE5A by quantifying the substrate (cGMP) and product (GMP) using LC-MS.[1][2]

1. Reagents and Materials

-

Recombinant human PDE5A protein

-

cGMP (substrate)

-

This compound

-

Reaction buffer (10 mM Tris–HCl pH 7.5, 0.1 mg/mL BSA, 10 mM MgCl2, 1 mM β-mercaptoethanol)[1][2]

-

DMSO (for dissolving this compound)

-

Ultrafiltration units (e.g., 10 kDa MWCO)

-

LC-MS grade acetonitrile and formic acid

-

C18 column for reverse-phase chromatography

2. Procedure

-

Enzyme Preparation:

-

Inhibitor Preparation:

-

Enzymatic Reaction:

-

In a 150 µL reaction volume, pre-incubate 50 µL of PDE5A (at the determined optimal concentration) with 50 µL of the diluted this compound for 30 minutes at room temperature.[1][2]

-

Initiate the reaction by adding 50 µL of cGMP (final concentration of 10 µM).[1][2]

-

Allow the reaction to proceed for 15 minutes at room temperature.[1][2]

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Sample Preparation for LC-MS:

-

LC-MS Analysis:

3. Data Analysis

-

Quantify the peak areas of cGMP and GMP.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (GMP_compound - GMP_negative) / (GMP_positive - GMP_negative))

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for LC-MS based PDE5A inhibition assay.

Application Note 2: Identification of On-target and Off-target Interactions of this compound using Chemical Proteomics

To understand the full biological effects of a drug, it is crucial to identify not only its intended target but also any potential off-target interactions. Chemical proteomics, specifically affinity pull-down assays coupled with mass spectrometry, is a powerful technique for this purpose. In this approach, a modified version of this compound is immobilized on a solid support (e.g., beads) and used as bait to capture interacting proteins from a cell or tissue lysate. The captured proteins are then identified by mass spectrometry. This method allows for the unbiased identification of proteins that bind to this compound, providing insights into its selectivity and potential side effects.[4]

Table 2: Potential Off-Target Proteins for PDE5 Inhibitors

| Protein Family | Potential Off-Targets |

| Phosphodiesterases | PDE1, PDE6, PDE11 |

| Kinases | cGMP-dependent protein kinase (PKG) |

| Other cGMP-binding proteins | Cyclic nucleotide-gated (CNG) channels |

This table lists potential off-targets based on structural similarities and known cross-reactivity of other PDE5 inhibitors. A chemical proteomics experiment would confirm which of these, or other proteins, interact with this compound.

Protocol 2: Affinity Pull-down Coupled with Mass Spectrometry for Target Profiling

This protocol describes the use of immobilized this compound to enrich for interacting proteins from a cell lysate, followed by identification using mass spectrometry.[4]

1. Reagents and Materials

-

Immobilized this compound on a solid support (e.g., NHS-activated sepharose beads)

-

Control beads (without this compound)

-

Cell or tissue lysate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Urea, DTT, Iodoacetamide

-

Trypsin (mass spectrometry grade)

-

C18 desalting tips

-

LC-MS/MS system

2. Procedure

-

Lysate Preparation:

-

Harvest cells or tissue and lyse in a suitable lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Affinity Pull-down:

-

Equilibrate the immobilized this compound beads and control beads with lysis buffer.

-

Incubate a sufficient amount of lysate (e.g., 1-5 mg of total protein) with the beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

-

Protein Elution and Digestion:

-

Elute the bound proteins from the beads using an appropriate elution buffer.

-

Neutralize the eluate if using a low pH elution buffer.

-

Denature the eluted proteins in 8 M urea, reduce with DTT, and alkylate with iodoacetamide.

-

Dilute the urea concentration to < 2 M and digest the proteins with trypsin overnight at 37°C.

-

-

Sample Preparation for Mass Spectrometry:

-

Acidify the digested peptide mixture with trifluoroacetic acid (TFA).

-

Desalt and concentrate the peptides using C18 desalting tips.

-

Dry the peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

-

Inject the peptide mixture into an LC-MS/MS system.

-

Separate the peptides using a reverse-phase chromatographic gradient.

-

Acquire MS and MS/MS spectra in a data-dependent manner.

-

3. Data Analysis

-

Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest, or MaxQuant).

-

Identify proteins that are significantly enriched in the this compound pull-down compared to the control pull-down.

-

Perform bioinformatics analysis on the identified proteins to determine their cellular functions and pathways.

Workflow for chemical proteomics analysis of this compound targets.

Signaling Pathway of PDE5A

Simplified cGMP signaling pathway involving PDE5A.

References